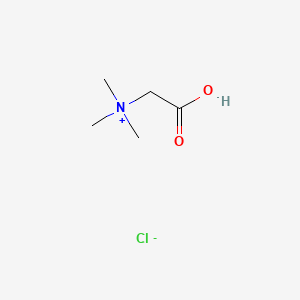

Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride

Description

Historical Trajectories of Betaine (B1666868) Discovery and Early Investigations in Biological Systems

The history of betaine research begins in the 19th century with its discovery and isolation from sugar beets (Beta vulgaris), from which its name is derived. wikipedia.orgnih.gov Initially identified simply as betaine, the compound was later characterized as N,N,N-trimethylglycine, a derivative of the amino acid glycine (B1666218). wikipedia.orgnih.govexamine.com Early investigations revealed its widespread presence in a variety of organisms, including plants, animals, and microorganisms. nih.govrsc.org High concentrations were found in foods such as wheat bran, spinach, and aquatic invertebrates. nih.govnih.gov

Early scientific inquiries into its biological role established betaine as a crucial molecule for two primary functions. Firstly, it was recognized as an important osmolyte, a compound that helps cells maintain their volume and integrity by regulating osmotic pressure, particularly under conditions of salt and temperature stress. trouwnutritionasiapacific.commdpi.com Secondly, it was identified as a significant participant in metabolic processes as a methyl donor. wikipedia.orgwikipedia.org This function is critical in the transmethylation pathway, where betaine donates one of its methyl groups for the conversion of homocysteine to methionine, a process vital for numerous cellular functions. wikipedia.orgfrontiersin.org These foundational discoveries paved the way for a deeper understanding of its physiological importance.

Academic Context and Contemporary Research Paradigms of Betaine Hydrochloride

In modern scientific research, betaine hydrochloride (BHCl), the acidic form of betaine, has become a subject of multifaceted investigation across various disciplines. consensus.app It is utilized in laboratory settings to study fundamental biochemical and cellular processes. For instance, betaine is added to polymerase chain reactions (PCR) to enhance the amplification of DNA, particularly in regions with high guanine-cytosine (GC) content, by reducing the formation of secondary structures. wikipedia.org

Contemporary research paradigms extend to its application in industrial and agricultural chemistry. Studies have explored the use of betaine hydrochloride as a catalyst and a bio-based building block in sustainable chemistry. researchgate.net For example, research has demonstrated its effectiveness in the esterification of glycerol, a co-product of the vegetable oil industry, to produce valuable ionic building blocks for surfactants or ionic liquids. researchgate.net In animal nutrition, research focuses on its role in improving growth performance and resilience to heat stress in livestock and aquaculture. mdpi.comconsensus.app

Furthermore, the academic context includes investigations into its potential therapeutic applications, focusing on its biochemical mechanisms. nih.gov Research has examined its role in mitigating inflammation through pathways like the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome. frontiersin.orgnih.gov Studies also explore its influence on lipid metabolism and its protective effects against cellular stress, positioning betaine and its hydrochloride salt as significant compounds in ongoing biomedical and chemical research. frontiersin.orgnih.gov

Fundamental Molecular Architecture of Betaine (Trimethylglycine) and its Protonated Derivatives in Scientific Inquiry

Betaine, chemically known as (Trimethylammonio)acetate or N,N,N-trimethylglycine, is an amino acid derivative with the chemical formula C₅H₁₁NO₂. wikipedia.orgshutterstock.com Its fundamental structure consists of a glycine molecule where the nitrogen atom of the amino group is fully methylated, possessing three methyl (-CH₃) groups. examine.com This results in a quaternary ammonium (B1175870) cation, a positively charged functional group that bears no hydrogen atoms. wikipedia.orgwikipedia.org The molecule also contains a negatively charged carboxylate group (-COO⁻). wikipedia.org

| Property | Betaine (Trimethylglycine) | Betaine Hydrochloride |

|---|---|---|

| IUPAC Name | (Trimethylammonio)acetate | carboxymethyl(trimethyl)azanium; chloride |

| Chemical Formula | C₅H₁₁NO₂ | C₅H₁₂NO₂Cl |

| Molar Mass | 117.146 g/mol | 153.61 g/mol |

| Key Functional Groups | Quaternary ammonium (+), Carboxylate (-) | Quaternary ammonium (+), Carboxylic acid |

| Charge | Neutral (Zwitterion) | Positive cation with chloride anion |

Bi-polar Zwitterionic Character and Electrostatic Dynamics in Aqueous Milieux

Betaine is classified as a permanent zwitterion. wikipedia.orgaip.org This means it is a neutral molecule that possesses both a positive and a negative charge on different parts of its structure. trouwnutritionasiapacific.com The positive charge resides on the quaternary ammonium group, which is fully substituted with methyl groups and lacks a transferable proton. wikipedia.orgquora.com The negative charge is located on the carboxylate group. wikipedia.org Unlike many amino acids that exist in equilibrium with a non-zwitterionic form, betaine cannot isomerize to an uncharged molecule because the nitrogen atom's methyl groups are not labile. wikipedia.orgwikipedia.org

In aqueous solutions, betaine's zwitterionic nature dictates its interaction with water molecules. It is highly soluble in water and is easily and tightly hydrated. rsc.orgnih.gov Molecular dynamics simulations and experimental studies have shown that water molecules form a distinct hydration shell around the betaine molecule. rsc.orgresearchgate.net Specifically, the negatively charged carboxylate group forms strong hydrogen bonds with surrounding water molecules. researchgate.netresearchgate.net It is estimated that approximately twelve water molecules reside within the first hydration shell. rsc.org This strong hydration effectively reduces the total dipole moment of the molecule in solution compared to its gaseous state. rsc.org The strong electrostatic interactions also lead to aggregation in highly concentrated solutions, where hydrogen-bonded water molecules can connect the carboxylic oxygen atoms of different betaine molecules, forming chain-like networks. rsc.orgresearchgate.net

| Property | Value / Description | Reference |

|---|---|---|

| Classification | Permanent Zwitterion | wikipedia.orgaip.org |

| Dipole Moment (Gas Phase) | ~11.5 - 11.9 D | rsc.orgaip.org |

| First Hydration Shell | ~12 water molecules | rsc.org |

| Solubility in Water (19 °C) | 611.0 mg/mL | nih.gov |

| Interaction with Water | Strong hydrogen bonding at the carboxylate group; weakens the overall water network structure. | researchgate.netresearchgate.netaip.org |

Conformational Analysis and Stereochemical Elucidation Methodologies

The three-dimensional structure and conformational flexibility of betaine and its derivatives are investigated using a combination of experimental techniques and computational modeling. X-ray diffraction is a primary method for determining the solid-state structure. For example, analysis of N-methylpyrrolidine betaine hydrochloride revealed its conformation in the crystal lattice, showing the protonated state of the carboxyl group and its hydrogen bond with the chloride ion. rsc.org Neutron diffraction has also been used to confirm the zwitterionic form of glycine in the solid state and the presence of hydrogen bonds. wikipedia.org

In solution and in biological systems, spectroscopic methods are employed. Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when combined with site-directed spin labeling, has been used to study the conformational changes of the betaine transporter protein BetP. researchgate.netnih.gov These studies have provided insights into the different states the transporter adopts during its functional cycle. researchgate.net

Computational chemistry provides powerful tools for conformational analysis. Ab initio quantum chemical calculations and Density Functional Theory (DFT) are used to determine the most stable conformers in the gas phase and to model interactions in solution. rsc.orgrsc.orgrsc.org These calculations can predict properties like dipole moments and the energetic differences between various conformations. rsc.org For instance, theoretical calculations have shown that zwitterionic betaine may be present in the gas phase, unlike most standard amino acids which are not. wikipedia.orgnih.gov Molecular dynamics (MD) simulations are also crucial for understanding the dynamic behavior of betaine in aqueous solutions, including its hydration and aggregation properties. rsc.orgresearchgate.netaip.org

| Methodology | Application in Betaine Research | Key Findings |

|---|---|---|

| X-Ray Diffraction | Analysis of solid-state crystal structure of betaine derivatives. | Determines bond lengths, angles, and intermolecular interactions like hydrogen bonding. rsc.org |

| Neutron Diffraction | Analysis of solid-state structure, particularly for locating hydrogen atoms. | Confirmed the zwitterionic form of glycine in the solid state. wikipedia.org |

| EPR Spectroscopy | Studying conformational changes in betaine-related proteins (e.g., BetP transporter). | Revealed rotations of protomers and conformational shifts upon activation. researchgate.netnih.gov |

| Computational Modeling (DFT, Ab initio) | Calculating stable conformers, dipole moments, and reaction mechanisms. | Predicted stable conformers in the gas phase and modeled hydration effects. rsc.orgrsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of betaine in aqueous solution. | Characterized the hydration shell and aggregation dynamics of betaine molecules. rsc.orgresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

590-46-5 |

|---|---|

Molecular Formula |

C5H12ClNO2 |

Molecular Weight |

153.61 g/mol |

IUPAC Name |

2-(trimethylazaniumyl)acetate;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |

InChI Key |

HOPSCVCBEOCPJZ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].Cl |

melting_point |

241.5 °C |

Other CAS No. |

590-46-5 |

Pictograms |

Irritant |

Related CAS |

107-43-7 (Parent) |

Synonyms |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

Origin of Product |

United States |

Mechanistic Biochemistry and Cellular Physiology of Betaine Hydrochloride

Osmoregulatory and Cytoprotective Pathways

Betaine (B1666868) is a pivotal organic osmolyte, a class of small, soluble molecules that cells accumulate to maintain volume and function under osmotic stress. mdpi.comfrontiersin.org Its chemical properties, including being an amphoteric and highly water-soluble compound, allow it to protect cells from the detrimental effects of environmental stressors without disrupting normal cellular processes. mdpi.comnih.govmdpi.com

The intracellular accumulation of betaine is a tightly regulated process mediated by specific membrane transport systems, which are crucial for its role as an osmolyte. imrpress.com The primary transporter responsible for betaine uptake in mammalian cells is the betaine/GABA transporter 1 (BGT-1), a protein encoded by the SLC6A12 gene. wikipedia.orgnih.gov BGT-1 is a member of the solute carrier family 6 and facilitates the transport of betaine across the plasma membrane through a secondary active transport mechanism. imrpress.comnih.govresearchgate.net This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions, utilizing the electrochemical gradient of these ions to drive betaine into the cell. nih.govreactome.orguniprot.org

The kinetics of betaine transport can be complex. Studies in rat renal medullary tubules have identified both high-affinity, low-capacity and low-affinity, high-capacity transport components. nih.gov For instance, one study revealed a high-affinity system with a Michaelis constant (Km) of 0.141 mM and a low-affinity system with a Km of 8.6 mM. nih.gov In bacteria like E. coli, transport systems such as ProP and ProU also exhibit distinct kinetics, with ProU having a very high affinity for betaine (Km of 1.3 µM). oup.com

The expression and activity of these transporters are significantly influenced by the extracellular environment. frontiersin.org Hypertonicity, or high osmotic stress, upregulates the transcription of the BGT-1 gene, leading to increased transporter protein abundance and a subsequent 5- to 10-fold increase in betaine transport capacity. frontiersin.org This transcriptional regulation is a key adaptive mechanism for long-term cell volume maintenance. imrpress.com Additionally, post-translational regulation of BGT-1 trafficking allows for more rapid control of its presence in the plasma membrane in response to acute changes in factors like extracellular calcium and ATP. nih.govfrontiersin.org

Table 1: Betaine Transport Systems and Their Characteristics

| Transporter | Organism/Cell Type | Transport Mechanism | Key Characteristics | Citations |

|---|---|---|---|---|

| BGT-1 (SLC6A12) | Mammalian cells (kidney, liver) | Na+/Cl- dependent co-transport | Primary transporter for betaine in mammals; expression is upregulated by hypertonicity. Mediates uptake of betaine and GABA. | wikipedia.orgnih.govuniprot.org |

| ProP | E. coli | Ion-dependent secondary transport | Lower affinity for betaine (Km = 44 µM); activity is stimulated by osmotic up-shock. | oup.com |

| ProU | E. coli | ATP-binding cassette (ABC) transporter | High affinity for betaine (Km = 1.3 µM); expression is strongly induced by hypertonicity. | oup.com |

| Gbu | Listeria monocytogenes | ATP-binding cassette (ABC) transporter | Primary mediator of betaine transport under cold stress. | nih.gov |

Under conditions of osmotic stress, high concentrations of inorganic ions can be detrimental, destabilizing protein structures and inhibiting enzyme function. researchgate.net Betaine acts as a "compatible solute," meaning it can accumulate to high intracellular concentrations to balance external osmolarity without interfering with cellular machinery. nih.govfrontiersin.orgunl.edu Its ability to stabilize macromolecules is a cornerstone of its cytoprotective effect. mdpi.comresearchgate.net

The molecular mechanism of this stabilization lies in betaine's chemical nature. As a dipolar zwitterion, it interacts favorably with water molecules, effectively organizing the water structure around proteins. ubc.ca This action helps to maintain the hydration shell of proteins, which is crucial for their native conformation and activity. Betaine is preferentially excluded from the immediate surface of proteins, a phenomenon that thermodynamically favors a more compact, folded protein state, thus counteracting the denaturing effects of stressors like high salt concentrations or urea. imrpress.comresearchgate.netresearchgate.net

Research has demonstrated that betaine can protect a wide range of enzymes and proteins. For example, it has been shown to stabilize cellular metabolic function under hypertonic stress and counteract the denaturing effect of urea. researchgate.net In vitro studies have confirmed that betaine can stabilize proteins like lysozyme (B549824) and myoglobin, although its effect can be protein-specific and dependent on factors like pH. researchgate.net By acting as a chemical chaperone, betaine reduces the tendency for proteins to denature and aggregate under stress, ensuring the continued function of essential cellular pathways. ubc.caresearchgate.net

Maintaining a constant cell volume is critical for cellular function and survival. unlp.edu.ar When cells are exposed to a hyperosmotic environment, they lose water and shrink. To counteract this, they activate mechanisms for regulatory volume increase (RVI), which involves the accumulation of osmolytes. unlp.edu.arcellphysiolbiochem.com Betaine is a key player in this process. imrpress.com

In various in vitro and animal models, the accumulation of betaine has been shown to be essential for cell volume homeostasis, particularly in tissues frequently exposed to osmotic stress, such as the renal medulla. frontiersin.orgimrpress.comnih.gov When renal cells are subjected to hypertonicity, they increase their uptake of betaine via the BGT-1 transporter. frontiersin.orgnih.gov This influx of betaine increases the intracellular solute concentration, drawing water back into the cell and restoring its volume. ekb.egdrugbank.com

For example, in human corneal epithelial cells exposed to hyperosmotic conditions, the addition of betaine was shown to ameliorate the reduction in cell volume. researchgate.net Specifically, 10 mM betaine reduced cell volume shrinkage from 27% to 11% compared to controls. researchgate.net Similarly, in animal models, water deprivation leads to increased abundance of BGT-1 mRNA in the kidney, enhancing the capacity for betaine accumulation to protect renal cells. nih.gov This osmoregulatory function is crucial for preventing cell damage and apoptosis that can result from severe or prolonged cell shrinkage. researchgate.net

Cells respond to environmental stressors like hypertonicity and thermal stress by activating complex adaptive pathways. Betaine plays a significant role in these responses, acting as a potent cytoprotectant. researchgate.netnih.gov Its accumulation helps cells tolerate conditions that would otherwise lead to damage and death. mdpi.comresearchgate.net

Under hypertonic stress, the primary adaptive response is the accumulation of compatible osmolytes, with betaine being a major contributor in many cell types. frontiersin.orgimrpress.com This response is not only about volume regulation but also about protecting intracellular components from high ionic strength. researchgate.net The upregulation of betaine transporters is a key part of this adaptation. frontiersin.org

In response to thermal stress, cells induce the expression of heat shock proteins (HSPs), which act as molecular chaperones to refold denatured proteins. physiology.org Betaine complements this response. By stabilizing protein structures, betaine can reduce the load of denatured proteins, thereby lessening the need for inducible HSP expression. researchgate.netnih.govresearchgate.net Studies have shown that high intracellular concentrations of betaine can inhibit the increase in HSP-70 mRNA in response to both elevated temperature and hypertonicity. physiology.org This suggests that by pre-emptively stabilizing proteins, betaine can attenuate the cellular stress response, making the cell more resilient to thermal challenges. nih.govphysiology.org This function is particularly important in preserving the integrity of enterocytes during heat stress, reducing gut permeability. nih.gov

The process of osmoregulation is energetically demanding. The active transport of ions and organic osmolytes, including betaine, requires a significant expenditure of cellular energy, primarily in the form of ATP. biochem.netnih.gov The maintenance of ion gradients by the Na+/K+-ATPase pump, which is essential for the function of secondary active transporters like BGT-1, is a major consumer of cellular ATP. biochem.net

By acting as a compatible osmolyte, betaine helps to mitigate this bioenergetic cost. When cells accumulate betaine to balance extracellular osmolarity, they can reduce their reliance on energy-intensive ion pumps to maintain cell volume. biochem.netnih.gov This energy-saving aspect is crucial, especially under prolonged stress conditions where energy resources may be limited. biochem.net For instance, in enterocytes, betaine accumulation supports osmoregulation, thereby saving the energy that would otherwise be used by ion pumps, and helps maintain intestinal integrity during challenges like heat stress or coccidiosis. biochem.net

At the subcellular level, betaine has been shown to support mitochondrial function. mdpi.com By buffering mitochondrial reactive oxygen species (ROS) and regulating mitochondrial dynamics, betaine helps preserve the primary site of cellular energy production. researchgate.net In Japanese quail, dietary betaine supplementation was found to maintain muscular cellular energy levels, even when dietary energy was restricted, highlighting its role in safeguarding bioenergetic stability. researchgate.net

One-Carbon Metabolism and Methyl Donor Function

Beyond its role as an osmolyte, betaine is a central figure in one-carbon metabolism, where it functions as a critical methyl group donor. mdpi.comnih.govmdpi.com This metabolic network is essential for the synthesis of numerous key molecules and for epigenetic regulation. nih.govmdpi.comfrontiersin.org

The primary role of betaine in this context is in the remethylation of homocysteine to form methionine. mdpi.come-dmj.org This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), a zinc-dependent enzyme highly expressed in the liver and kidneys. nih.govnih.govcsic.es In this pathway, betaine donates one of its three methyl groups to homocysteine, yielding L-methionine and dimethylglycine. nih.govuniprot.org

This BHMT-catalyzed pathway is one of two major routes for homocysteine remethylation, the other being the folate-dependent pathway catalyzed by methionine synthase. mdpi.commdpi.com The BHMT pathway is particularly important as it provides an alternative route for methionine synthesis, especially when the folate cycle is compromised. nih.govmdpi.com Methionine is a crucial amino acid, not only for protein synthesis but also as the precursor for S-adenosylmethionine (SAM). nih.govplos.org SAM is the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, which are fundamental for regulating gene expression and cellular function. nih.govmdpi.come-dmj.org

The expression and activity of BHMT can be regulated by cellular conditions. For instance, under hypertonic conditions where betaine is needed as an osmoprotectant, BHMT activity is downregulated to conserve intracellular betaine. mdpi.com Conversely, under hypotonic conditions, its expression may be increased. mdpi.com This interplay highlights the dual importance of betaine and the cell's ability to shuttle it between osmoregulatory and metabolic functions based on physiological needs.

Table 2: Key Enzymes and Molecules in Betaine-Related One-Carbon Metabolism

| Compound/Enzyme | Abbreviation | Role/Function | Citations |

|---|---|---|---|

| Betaine-homocysteine S-methyltransferase | BHMT | Catalyzes the transfer of a methyl group from betaine to homocysteine, forming methionine. | nih.govuniprot.orgplos.org |

| Homocysteine | Hcy | An amino acid that is remethylated to methionine or converted to cysteine. | nih.govcsic.es |

| Methionine | Met | An essential amino acid; precursor to SAM. | mdpi.com |

| S-adenosylmethionine | SAM | The universal methyl donor for numerous biological methylation reactions. | nih.govmdpi.com |

| Dimethylglycine | DMG | The product, along with methionine, of the BHMT-catalyzed reaction. | mdpi.com |

| Folate | A B-vitamin essential for the primary, alternative pathway of homocysteine remethylation. | mdpi.comfrontiersin.org |

Betaine-Homocysteine Methyltransferase (BHMT) Activity, Gene Expression, and Allosteric Regulation

Betaine-homocysteine S-methyltransferase (BHMT) is a pivotal enzyme in one-carbon metabolism, primarily localized in the liver and kidneys of mammals. csic.esnih.gov It catalyzes the transfer of a methyl group from betaine to homocysteine, yielding dimethylglycine (DMG) and methionine. bevital.noebi.ac.uk This reaction represents a crucial alternative to the folate-dependent remethylation of homocysteine catalyzed by methionine synthase. bevital.nocreative-proteomics.com In the human liver, BHMT is highly abundant, accounting for up to 1.6% of total soluble protein and is responsible for metabolizing a significant portion of cellular homocysteine. csic.esnih.gov

The expression of the BHMT gene is subject to developmental and hormonal regulation. Studies have shown that BHMT protein and activity levels are significantly lower in fetal liver tissue compared to adult liver. nih.gov Adrenocorticosteroids have been demonstrated to up-regulate BHMT expression and activity in the liver, while exhibiting the opposite effect in the kidneys, suggesting tissue-specific regulatory mechanisms. ias.ac.in

Allosteric regulation plays a key role in modulating BHMT activity. The enzyme follows an ordered Bi-Bi kinetic mechanism where homocysteine binds first, followed by betaine. csic.es S-adenosylmethionine (SAM), a key product of the methionine cycle, acts as an inhibitor of BHMT activity, although its role in regulating BHMT gene expression is not fully established. scilit.comannalsgastro.gr This inhibition by SAM helps to coordinate the flux of homocysteine between the remethylation and transsulfuration pathways. annalsgastro.gr The enzyme requires a thiol-reducing agent for its activity and contains a zinc ion at its active site, which is crucial for its catalytic function. ebi.ac.ukuniprot.org The catalytic zinc is coordinated by three cysteine residues, and the enzyme's activity can be modulated by a redox switch involving the formation of a disulfide bond between two of these residues. ebi.ac.uk

Table 1: Factors Influencing BHMT Activity and Expression

| Factor | Effect on BHMT | Tissue/Organ | References |

| Developmental Stage | Lower in fetal liver compared to adult | Liver | nih.gov |

| Adrenocorticosteroids | Up-regulation | Liver | ias.ac.in |

| Adrenocorticosteroids | Down-regulation | Kidney | ias.ac.in |

| S-adenosylmethionine (SAM) | Allosteric inhibition | - | scilit.comannalsgastro.gr |

| Homocysteine | Substrate binding is the first step in the catalytic cycle | - | csic.es |

| Redox State | Activity modulated by a redox switch at the zinc-binding site | - | ebi.ac.uk |

Reciprocal Relationships with the Methionine Cycle and Folate Metabolism Pathways

The metabolic pathways of betaine, folate, and the methionine cycle are intricately interconnected, with homocysteine positioned at a critical junction. bevital.nocreative-proteomics.com The remethylation of homocysteine to methionine can be catalyzed by either the folate-dependent enzyme methionine synthase (MS) or the betaine-dependent enzyme betaine-homocysteine methyltransferase (BHMT). bevital.nofrontiersin.org This creates a reciprocal relationship where the activity of one pathway can compensate for limitations in the other.

Numerous studies have demonstrated that when the folate-dependent pathway is compromised, either through folate deficiency or genetic variations in enzymes like methylenetetrahydrofolate reductase (MTHFR), the BHMT pathway is upregulated to maintain homocysteine homeostasis. rsc.orgmdpi.com For instance, in individuals with low folate status, plasma betaine becomes a stronger predictor of plasma total homocysteine (tHcy) levels. bevital.no This compensatory mechanism is crucial for ensuring a continuous supply of methionine for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. frontiersin.org Conversely, supplementation with folic acid can have a betaine-sparing effect. bevital.no

The interaction is also evident during pregnancy, where BHMT activity in both the mother and fetus increases as gestation progresses, particularly when folate levels are low. rsc.org This highlights the importance of the betaine pathway in supporting the high methylation demands of fetal development. The relationship is further underscored by observations that serum folate levels are positively correlated with serum betaine and choline (B1196258) concentrations in pregnant women. frontiersin.org This interplay ensures metabolic flexibility in response to varying nutrient availability and physiological demands. creative-proteomics.com

Table 2: Interplay Between Betaine and Folate Pathways

| Condition | Effect on BHMT Pathway | Consequence | References |

| Low Folate Status | Upregulated activity | Increased remethylation of homocysteine via BHMT | bevital.norsc.orgmdpi.com |

| Folic Acid Supplementation | Betaine-sparing effect | Reduced reliance on the BHMT pathway | bevital.no |

| Pregnancy (especially with low folate) | Increased activity in mother and fetus | Supports high methylation demands for fetal development | rsc.org |

| High Methionine Intake | Potential decrease in betaine utilization | Inhibition of BHMT by SAM | bevital.no |

Contribution to the Biosynthesis of Metabolically Essential Molecules (e.g., Creatine (B1669601), Carnitine, Phospholipids, Nucleotide Precursors)

As a methyl donor, betaine plays a crucial role in the synthesis of several metabolically essential molecules by contributing to the regeneration of methionine. animbiosci.orgk-state.edu The methionine produced via the BHMT pathway is converted to S-adenosylmethionine (SAM), which is the primary methyl group donor for a vast array of transmethylation reactions. frontiersin.org

One of the key molecules synthesized through this process is creatine , which is vital for energy metabolism in muscle and brain tissue. nih.govdarwin-nutrition.fr The synthesis of creatine requires methyl groups from SAM. By supporting the methionine pool, betaine indirectly facilitates creatine production. nih.gov

Similarly, betaine contributes to the biosynthesis of carnitine , another essential molecule involved in the transport of fatty acids into the mitochondria for beta-oxidation and energy generation. nih.govresearchgate.net Betaine supplementation has been shown to increase carnitine metabolites in the muscle and liver. researchgate.net

Betaine also influences the synthesis of phospholipids , particularly phosphatidylcholine (PC). nih.govimrpress.com PC can be synthesized via the CDP-choline pathway or through the methylation of phosphatidylethanolamine (B1630911) (PE), a reaction that requires SAM. nih.gov By maintaining the SAM pool, betaine supports PC synthesis, which is essential for membrane structure and the secretion of very-low-density lipoproteins (VLDL) from the liver. mdpi.comnih.gov

Furthermore, the one-carbon metabolism, to which betaine contributes, is fundamental for the synthesis of nucleotide precursors . annalsgastro.gr The folate cycle, which is interconnected with the betaine pathway, provides one-carbon units for the synthesis of purines and thymidylate, essential components of DNA and RNA. annalsgastro.gr

Epigenetic Modulatory Potential through DNA Methylation Regulatory Networks

Betaine has significant potential to modulate epigenetic patterns, primarily through its role in DNA methylation. frontiersin.org By donating a methyl group for the remethylation of homocysteine to methionine, betaine directly influences the cellular concentration of S-adenosylmethionine (SAM), the universal substrate for DNA methyltransferases (DNMTs). frontiersin.orgcambridge.org DNMTs catalyze the addition of a methyl group to cytosine bases in DNA, a key epigenetic mark that typically leads to gene silencing when it occurs in promoter regions. oup.com

Research has shown that betaine supplementation can alter the methylation status of specific genes. For example, maternal betaine supplementation in pigs and geese has been shown to modify the hepatic expression of genes involved in cholesterol metabolism, such as HMGCR and CYP7A1, through changes in DNA methylation and histone modifications on their respective promoters. cambridge.organimbiosci.org These studies demonstrated that increased DNA methylation on the promoter regions of these genes was associated with their transcriptional repression. cambridge.organimbiosci.org

Furthermore, betaine has been observed to restore global DNA methylation levels that were reduced by external factors. In a study using human neuroblastoma cells, betaine co-treatment prevented morphine-induced decreases in global DNA methylation. frontiersin.org The mechanism likely involves maintaining the SAM/S-adenosylhomocysteine (SAH) ratio, as SAH is a potent inhibitor of DNMTs. By facilitating the conversion of homocysteine (derived from SAH) back to methionine, betaine helps to alleviate this inhibition and supports normal methylation processes. mdpi.comfrontiersin.org

Comprehensive Analysis of Sulfur Amino Acid Metabolic Fluxes

Betaine supplementation significantly impacts the metabolic flux of sulfur-containing amino acids. nih.gov By driving the BHMT reaction, betaine enhances the recycling of homocysteine back to methionine. nih.gov This leads to a notable increase in the hepatic levels of methionine and its downstream product, S-adenosylmethionine (SAM). nih.govacs.org

Simultaneously, the increased remethylation of homocysteine reduces its availability for the transsulfuration pathway. nih.gov The transsulfuration pathway, which converts homocysteine to cystathionine (B15957) and subsequently to cysteine, is a major route for homocysteine catabolism. biomolther.org Studies in mice have shown that betaine supplementation leads to reduced hepatic levels of homocysteine and cystathionine. nih.gov

Table 3: Effect of Betaine on Sulfur Amino Acid Metabolites

| Metabolite | Change in Hepatic Levels with Betaine Supplementation | Pathway Affected | References |

| Methionine | Increased | Methionine Cycle (Remethylation) | nih.govacs.org |

| S-adenosylmethionine (SAM) | Increased | Methionine Cycle | nih.govacs.org |

| Homocysteine | Reduced | Methionine Cycle (Remethylation) | nih.gov |

| Cystathionine | Reduced | Transsulfuration | nih.gov |

| Cysteine | Unaltered | Transsulfuration / Cysteine Catabolism | nih.gov |

| Glutathione (GSH) | Unaltered | Glutathione Synthesis | nih.gov |

| Taurine | Reduced | Cysteine Catabolism | nih.gov |

Cellular Signaling and Metabolic Orchestration

Molecular Mechanisms of Apoptosis Attenuation in Defined Cellular Models

Betaine hydrochloride has been shown to attenuate apoptosis, or programmed cell death, through various molecular mechanisms in different cellular models. One of the primary ways it achieves this is by modulating the expression and activity of key proteins involved in the apoptotic cascade.

In human oral squamous cell carcinoma (OSCC) cells, betaine treatment has been found to trigger early apoptosis. mdpi.comnih.gov This is achieved without disrupting the normal cell cycle progression. nih.gov The pro-apoptotic effect in this cancer cell line is linked to the influence on the nuclear expression of SIRT1, a protein involved in apoptotic cell death. mdpi.com

Conversely, in non-cancerous cells, betaine often exhibits a protective, anti-apoptotic role. For instance, in human corneal epithelial cells and Madin-Darby canine kidney (MDCK) cells under hyperosmotic stress, betaine significantly reduced the activity of caspase-8, caspase-9, and caspase-3/7, which are key executioner enzymes in the apoptotic pathway. frontiersin.org Similarly, in a model of cisplatin-induced nephrotoxicity, betaine was found to inhibit caspase-3 activity. frontiersin.org The addition of adenosine (B11128) to hepatocytes, which increases S-adenosylhomocysteine (SAH) levels and caspase-3 activity, was counteracted by betaine treatment. frontiersin.org

Furthermore, betaine can influence the balance of pro- and anti-apoptotic proteins. In mouse hepatocytes, melatonin (B1676174) was shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby reducing the susceptibility of these cells to apoptosis. In contrast, betaine hydrochloride was reported to have the opposite effect in this specific model. scispace.com In a study on mandarin fish, a high-carbohydrate diet induced apoptosis, as evidenced by increased levels of Bax mRNA. nih.gov However, dietary betaine supplementation was able to alleviate this by reducing the mRNA levels of bax. nih.gov

These findings suggest that betaine's role in apoptosis is context-dependent, potentially promoting apoptosis in cancer cells while protecting healthy cells from stress-induced cell death.

Table 1: Effects of Betaine on Apoptosis in Different Cellular Models

| Cellular Model | Effect of Betaine | Molecular Mechanism |

| Human Oral Squamous Carcinoma Cells (HSC-4) | Induces early apoptosis | --- |

| Human Oral Squamous Carcinoma Cells (Cal 27) | Inhibits cell proliferation and triggers apoptosis | Influences nuclear expression of SIRT1 mdpi.com |

| Human Corneal Epithelial Cells (hyperosmotic stress) | Reduces caspase activity | Inhibits caspase-8, caspase-9, and caspase-3/7 frontiersin.org |

| Madin-Darby Canine Kidney (MDCK) Cells (hyperosmotic stress) | Reduces caspase activity | Inhibits caspase-8, caspase-9, and caspase-3/7 frontiersin.org |

| Hepatocytes (adenosine-induced stress) | Inhibits caspase-3 activity | Counteracts the effect of increased S-adenosylhomocysteine (SAH) frontiersin.org |

| Mandarin Fish (high-carbohydrate diet) | Alleviates apoptosis | Reduces mRNA levels of bax nih.gov |

Impact on Lipid Metabolism at the Cellular and Organismal Levels (e.g., Fatty Acid Oxidation Pathways, Phosphatidylcholine Biosynthesis)

Betaine hydrochloride plays a significant role in modulating lipid metabolism at both the cellular and organismal levels. Its effects are multifaceted, influencing fatty acid oxidation, lipogenesis, and the synthesis of important lipid-related molecules.

In preclinical studies, dietary betaine supplementation has been shown to improve lipid profiles. In mice fed a high-fat diet, betaine supplementation led to a significant decrease in plasma lipid and lipoprotein levels, such as triglycerides and low-density lipoprotein (LDL). mdpi.com It also reduced intramyocellular lipid accumulation, which is associated with obesity-induced insulin (B600854) resistance. mdpi.com Similarly, in broilers, dietary betaine supplementation decreased serum levels of triglycerides and total cholesterol.

The mechanisms underlying these effects involve the regulation of gene expression and the activity of key enzymes in lipid metabolism. Betaine has been shown to inhibit fatty acid synthesis while stimulating fatty acid oxidation and lipid secretion in HepG2 cells. nih.gov It can promote lipolysis and prevent lipogenesis through the regulation of lipolytic- and lipogenic-related genes. researchgate.net For instance, betaine supplementation in broilers was found to increase the activity of hormone-sensitive lipase (B570770) (HSL) in abdominal fat, an enzyme that catabolizes triacylglycerol. researchgate.net

Furthermore, betaine's role as a methyl donor is crucial for its impact on lipid metabolism. It contributes to the synthesis of methylated compounds like carnitine, which is essential for the transport of fatty acids into the mitochondria for oxidation. researchgate.netnih.gov Betaine also participates in the synthesis of phosphatidylcholine, a key component of cell membranes and lipoproteins involved in lipid transport.

In HepG2 cells, betaine treatment was found to inhibit hepatic fat accumulation and promote mitochondrial content and activity, suggesting its involvement in regulating lipid and energy metabolism. nih.gov This was associated with the inhibition of fatty acid synthesis and the stimulation of fatty acid oxidation. nih.gov

Table 2: Impact of Betaine on Lipid Metabolism

| Model System | Key Findings |

| Mice on a high-fat diet | Decreased plasma triglycerides and LDL; reduced intramyocellular lipid accumulation mdpi.com |

| Broilers | Decreased serum triglycerides and total cholesterol; increased hormone-sensitive lipase activity researchgate.net |

| HepG2 cells | Inhibited hepatic fat accumulation; promoted mitochondrial content and activity; inhibited fatty acid synthesis and stimulated fatty acid oxidation nih.gov |

| 3T3-L1 pre-adipocytes | Inhibited proliferation and triglyceride accumulation mdpi.com |

Regulation of Glucose Homeostasis and Insulin Signaling Cascades in Pre-clinical Research Models

Betaine hydrochloride has demonstrated beneficial effects on glucose homeostasis and insulin signaling in various preclinical models, suggesting its potential as a therapeutic agent for conditions like insulin resistance and type 2 diabetes.

In mice fed a high-fat diet, a model for nonalcoholic fatty liver disease (NAFLD) and insulin resistance, betaine supplementation reduced fasting glucose and insulin levels. physiology.org It was shown to prevent and treat fatty liver and reverse hepatic insulin resistance. physiology.org The mechanism involves the normalization of the insulin signaling cascade in the liver. Specifically, betaine treatment reversed the inhibition of hepatic insulin signaling by normalizing the phosphorylation of insulin receptor substrate 1 (IRS1) and improving downstream signaling pathways for gluconeogenesis and glycogen (B147801) synthesis. physiology.org

Further studies in mice with high-fat diet-induced obesity showed that betaine improved whole-body glucose homeostasis. nih.gov In insulin-resistant HepG2 cells, betaine treatment also reversed the inhibition of hepatic insulin signaling. physiology.org

A key finding is that betaine appears to act at the level of IRS1 activation. In insulin-resistant primary human hepatocytes, betaine increased insulin-stimulated tyrosine phosphorylation of IRS1 and serine phosphorylation of Akt, a crucial downstream effector in the insulin signaling pathway. frontiersin.org This suggests a direct effect of betaine on improving insulin sensitivity in liver cells. frontiersin.org

However, the effects of betaine on glucose metabolism can be modest in some contexts. A clinical trial in prediabetic individuals showed that while betaine supplementation tended to reduce fasting glucose levels and did reduce the insulin area under the curve during a glucose tolerance test, it did not improve insulin sensitivity as assessed by the more rigorous euglycemic hyperinsulinemic clamp method. nih.gov

Table 3: Effects of Betaine on Glucose Homeostasis and Insulin Signaling

| Model System | Key Findings |

| Mice on a high-fat diet | Reduced fasting glucose and insulin; reversed hepatic insulin resistance; normalized IRS1 phosphorylation and downstream signaling physiology.org |

| Insulin-resistant HepG2 cells | Reversed inhibition of hepatic insulin signaling physiology.org |

| Insulin-resistant primary human hepatocytes | Increased insulin-stimulated tyrosine phosphorylation of IRS1 and serine phosphorylation of Akt frontiersin.org |

| Prediabetic humans | Modest reduction in fasting glucose and insulin response to glucose challenge; no significant improvement in clamp-assessed insulin sensitivity nih.gov |

Interplay with Key Intracellular Kinases and Transcriptional Factors (e.g., AMPK, FOXO-1, NF-κB, Wnt10b)

Betaine hydrochloride's diverse physiological effects are mediated through its interaction with a network of key intracellular kinases and transcription factors that regulate fundamental cellular processes.

AMP-activated protein kinase (AMPK): Betaine has been shown to activate AMPK, a central regulator of cellular energy homeostasis. In a study on nonalcoholic fatty liver disease (NAFLD) in mice, dietary betaine was found to be associated with increased activation of hepatic AMPK. caldic.com This activation is thought to contribute to the alleviation of hepatic steatosis by enhancing fatty acid oxidation and lipid export. caldic.com

Nuclear Factor-kappa B (NF-κB): Betaine exhibits significant anti-inflammatory effects by inhibiting the NF-κB signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6. nih.govresearchgate.net In vitro studies using RAW 264.7 murine macrophage cells have demonstrated that betaine treatment can prevent lipopolysaccharide (LPS)-induced NF-κB activation. nih.gov This inhibition is partly achieved by maintaining levels of thiol compounds like glutathione, which in turn suppresses the production of reactive oxygen species (ROS) that can activate NF-κB. nih.gov Betaine also inhibits upstream signaling molecules that lead to NF-κB activation, such as those involving Toll-like receptors (TLRs). nih.gov

Other Kinases and Transcription Factors: Betaine's influence extends to other signaling molecules. In B16-F1 murine melanocytes, betaine was found to activate the extracellular-signal-regulated kinase (ERK) and AKT-GSK3β signaling pathways, leading to the downregulation of microphthalmia-associated transcription factor (MITF) expression and subsequent suppression of melanin (B1238610) synthesis. researchgate.net In the context of insulin signaling, betaine treatment in mice fed a high-fat diet led to increased activation of Akt and glycogen synthase kinase 3 beta (GSK3β), contributing to improved glucose metabolism. frontiersin.org

The interaction of betaine with these intracellular signaling hubs underscores its ability to modulate a wide range of cellular functions, from metabolism and inflammation to cell growth and differentiation.

Table 4: Betaine's Interaction with Intracellular Kinases and Transcription Factors

| Kinase/Transcription Factor | Effect of Betaine | Cellular Context/Model |

| AMP-activated protein kinase (AMPK) | Activation | Nonalcoholic fatty liver disease in mice caldic.com |

| Nuclear Factor-kappa B (NF-κB) | Inhibition | RAW 264.7 murine macrophage cells; various inflammatory models nih.govresearchgate.netrsc.org |

| Extracellular-signal-regulated kinase (ERK) | Activation | B16-F1 murine melanocytes researchgate.net |

| AKT (Protein Kinase B) | Activation | B16-F1 murine melanocytes; high-fat diet-fed mice frontiersin.orgresearchgate.net |

| Glycogen synthase kinase 3 beta (GSK3β) | Activation | High-fat diet-fed mice frontiersin.org |

| Microphthalmia-associated transcription factor (MITF) | Downregulation | B16-F1 murine melanocytes researchgate.net |

Mitigation of Endoplasmic Reticulum Stress and Unfolded Protein Responses

Betaine hydrochloride has been shown to mitigate endoplasmic reticulum (ER) stress and the associated unfolded protein response (UPR) in various experimental models. ER stress occurs when there is an accumulation of unfolded or misfolded proteins in the ER lumen, triggering a set of signaling pathways known as the UPR. While initially adaptive, prolonged or excessive ER stress can lead to apoptosis. mdpi.com

In a study on mandarin fish fed a high-carbohydrate diet, which induced ER stress, dietary betaine supplementation was found to alleviate this stress. nih.gov The high-carbohydrate diet significantly increased the mRNA levels of genes involved in the UPR, including ire1, perk, atf6, xbp1, eif2α, atf4, and chop. nih.gov Betaine treatment mitigated this by regulating the mRNA levels of genes in the PERK-eIF2α-ATF4 pathway. nih.gov

The protective effect of betaine against ER stress is also linked to its anti-inflammatory and anti-apoptotic properties. frontiersin.orgnih.gov By reducing ER stress, betaine can consequently inhibit the activation of apoptotic pathways that are triggered by prolonged UPR activation. nih.gov

A study in mice suggested that betaine's ability to restore adipose tissue function and insulin sensitivity may be partly due to the relief of ER stress. caldic.com The accumulation of unfolded proteins in the ER is a key feature of many metabolic and inflammatory diseases. The UPR is activated to restore ER homeostasis by upregulating ER chaperones and foldases like BiP (binding immunoglobulin protein). mdpi.com If the stress is not resolved, the UPR can initiate apoptosis. mdpi.com Betaine's ability to alleviate ER stress, therefore, represents a crucial mechanism for its cytoprotective effects.

Table 5: Betaine's Effect on Endoplasmic Reticulum Stress

| Model System | Key Findings |

| Mandarin Fish (high-carbohydrate diet) | Alleviated ER stress by regulating the mRNA levels of genes in the PERK-eIF2α-ATF4 pathway nih.gov |

| Mice (NAFLD model) | Suggested relief of ER stress contributed to improved adipose tissue function and insulin sensitivity caldic.com |

| General Cellular Models | Mitigation of ER stress contributes to anti-inflammatory and anti-apoptotic effects frontiersin.orgnih.gov |

Mechanistic Insights into Cytokine Production Modulation in in vitro Inflammation Models

Betaine hydrochloride has demonstrated significant modulatory effects on cytokine production in various in vitro models of inflammation, primarily through the inhibition of the NF-κB signaling pathway.

In RAW 264.7 murine macrophage cells, a widely used model for studying inflammation, betaine treatment has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net This effect is observed when the cells are stimulated with lipopolysaccharide (LPS), a potent inducer of inflammation. researchgate.net

The underlying mechanism for this cytokine modulation is the suppression of NF-κB activation by betaine. nih.gov NF-κB is a master regulator of inflammatory gene expression, and its inhibition by betaine leads to a downstream reduction in the transcription of pro-inflammatory cytokine genes. nih.govresearchgate.net

Furthermore, in a model of colitis-associated colon carcinogenesis, administration of betaine inhibited the expression of inflammatory cytokines such as TNF-α, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netrsc.org This was also demonstrated in in vitro experiments where betaine inhibited LPS-induced NF-κB and inflammatory-related cytokines in RAW 264.7 cells. rsc.org

In another in vitro study using Caco-2 intestinal epithelial cells, soluble factors from feed supplemented with betaine-HCl were found to induce an inflammatory response, as indicated by increased levels of IL-8 and IL-6. quanterix.com This suggests that the form of betaine and the experimental context are important factors in its effects on cytokine production.

Table 6: Modulation of Cytokine Production by Betaine in in vitro Models

| Cell Line/Model | Stimulus | Effect of Betaine | Key Cytokines Modulated |

| RAW 264.7 murine macrophage cells | Lipopolysaccharide (LPS) | Inhibition of pro-inflammatory cytokine production | TNF-α, IL-6 researchgate.netrsc.org |

| Caco-2 intestinal epithelial cells | Soluble factors from digested feed | Increased inflammatory cytokine production | IL-8, IL-6 quanterix.com |

Advanced Research Methodologies and Analytical Characterization of Betaine Hydrochloride

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental to the isolation and quantitative analysis of betaine (B1666868) hydrochloride from various matrices. Due to its high polarity and lack of a strong UV chromophore, direct analysis can be challenging, necessitating specialized chromatographic systems and detection methods. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Multi-Modal Detection (e.g., UV, Refractive Index, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of betaine. However, because betaine lacks a significant chromophore, direct UV detection is often not feasible without derivatization. mdpi.comresearchgate.net To overcome this, several detection methods can be coupled with HPLC systems.

Refractive Index (RI) detection has been utilized, although it may offer limited sensitivity for some applications. mdpi.comresearchgate.net A more sensitive approach involves the use of an Evaporative Light Scattering Detector (ELSD). One study detailed a rapid and simple HPLC-ELSD method for determining betaine, utilizing a hydrophilic interaction liquid chromatography (HILIC) silica (B1680970) column. nih.gov This method demonstrated good linearity and sensitivity, with a limit of detection (LOD) of 2.13 μg/mL and a limit of quantification (LOQ) of 7.11 μg/mL. nih.gov

Mass Spectrometry (MS) coupled with HPLC provides high selectivity and sensitivity. An Agilent 6120 quadrupole mass spectrometer with an electrospray ion source (ESI) has been used for detection in selected ion monitoring (SIM) mode. sci-hub.se In this setup, betaine was measured in positive ion mode at an m/z of 118. sci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Detection and Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the high-sensitivity detection and structural confirmation of betaine. nih.govbevital.no These methods are particularly valuable due to the challenges posed by betaine's physical and chemical properties, such as its high water solubility and poor UV absorption. nih.gov LC-MS/MS methods have been developed to afford baseline separation of betaines, for example, in brown algae extracts. mdpi.com

One LC-MS/MS method for the simultaneous determination of choline (B1196258), betaine, and dimethylglycine in plasma utilizes a normal-phase chromatography approach. bevital.no This high-throughput method involves a simple protein precipitation step with acetonitrile, followed by analysis. The total run time, including column equilibration, is approximately 6 minutes. bevital.no Another study validated HPLC-UV methods by comparing the results with those obtained by LC-MS, confirming the reliability of the derivatization-based UV methods. researchgate.netdeepdyve.com The LC-MS analysis showed an average recovery of 99 ± 9% from food matrices like wheat flour and spinach. deepdyve.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has also been explored as a rapid, high-throughput alternative for the quantitative analysis of betaine, eliminating the need for chromatographic separation and significantly reducing detection time. nih.gov

Chemical Derivatization Strategies for Enhanced Chromatographic Resolution and Signal Response

To address the poor UV absorbance of betaine, chemical derivatization is a widely employed strategy to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detectability by UV or fluorescence detectors. nih.gov This approach not only improves sensitivity but can also enhance chromatographic resolution. nih.gov

Several derivatizing agents have been successfully used for betaine analysis. One common method involves the use of p-bromophenacyl bromide in the presence of a crown ether catalyst to form p-bromophenacyl ester derivatives, which can be monitored at 254 nm. researchgate.net This method has demonstrated good precision and cost-effectiveness. researchgate.net

Other studies have compared the efficacy of different derivatizing agents. For instance, 2'-naphthacyl triflate and a novel agent, 2-bromo-2'-acetonaphthone (B145970), were found to produce the same cationic derivative when reacted with betaine. sci-hub.seresearchgate.netdeepdyve.com Both methods yielded linear calibration curves and a limit of detection of 1 μmol/L. researchgate.netdeepdyve.com The derivatization with 2-bromo-2'-acetonaphthone is particularly advantageous due to its commercial availability. deepdyve.com Another reagent, 2-(12-benzo[b]acridin-5-(12H)-yl)-acetohydrazide (BAAH), has been used as a derivatization reagent for HPLC with fluorescence detection. nih.gov

The table below summarizes the performance of different derivatization agents for HPLC-UV analysis of betaine.

| Derivatizing Agent | Linearity (R²) | Limit of Detection (LOD) | Reference |

| 2'-naphthacyl triflate | 0.9974 | 1 μmol/L | researchgate.netdeepdyve.com |

| 2-bromo-2'-acetonaphthone | 0.9995 | 1 μmol/L | researchgate.netdeepdyve.com |

| p-bromophenacyl bromide | N/A | 5 μmol/L | researchgate.net |

Spectroscopic and Structural Elucidation Techniques

While chromatography provides separation and quantification, spectroscopic and computational methods are essential for elucidating the precise three-dimensional structure of betaine hydrochloride.

X-Ray Crystallography for Solid-State Molecular Structure Determination

The crystal structure of betaine hydrochloride has been redetermined to accurately define its solid-state structure and chemistry. mdpi.com Studies on related compounds, such as bis(betaine) hydrochloride monohydrate, reveal that the carboxylate groups of two betaine molecules can be bridged by a proton to form a centrosymmetric dimer, featuring a very strong hydrogen bond. scispace.com The structure of betaine hydrochloride has also been a subject of combined X-ray diffraction and computational studies to analyze its conformation. rsc.org Furthermore, it has been used as a model system in the development of advanced techniques like quadrupolar NMR crystallography guided crystal structure prediction (QNMRX-CSP). rsc.org The crystal structure of a double salt, (Hbet)₂Cl[FeCl₄], has also been characterized, showing layers of tetrachloridoferrate(III) anions separated by chloride-bridged, hydrogen-bond mediated cationic betaine dimers. mdpi.com

The table below presents crystallographic data for a betaine-containing compound.

| Compound | Crystal System | Space Group | Reference |

| (Hbet)₂Cl[FeCl₄] | Orthorhombic | Pbcm | mdpi.com |

| bis(pyridine betaine) hydrochloride monohydrate | Orthorhombic | Pnna | scispace.com |

| Betaine monohydrate | Orthorhombic | Pbca | scispace.com |

Ab initio and Density Functional Theory (DFT) Calculations for Gas-Phase and Solution Conformation Analysis

Computational chemistry, specifically ab initio and Density Functional Theory (DFT) calculations, provides valuable insights into the conformational preferences and electronic structure of betaine hydrochloride in the gas phase and in solution. rsc.org These methods are often used in conjunction with experimental data to provide a more complete understanding of the molecule's behavior.

Ab initio calculations at the MP2/6-31G(d,p) level and DFT calculations using the BLYP/6-31G(d,p) functional have been employed to analyze the structure of the five most stable conformers of N-methylpyrrolidine betaine hydrochloride in the gas phase. rsc.org DFT methods, such as those using the M06-2x functional with the 6-31G(d) basis set, are selected for their good performance in main group thermochemistry. nih.gov The combination of classical molecular mechanics for conformational searches followed by DFT calculations is a common and effective approach for modeling flexible molecules. nih.gov

DFT calculations are also crucial for interpreting NMR spectra. By calculating NMR shielding constants (GIAO/B3LYP/6-31+G(d, p)), it is possible to correlate them with experimental chemical shifts, aiding in the structural assignment of different conformers in solution. psnc.plresearcher.life This combined experimental and theoretical approach has been used to study the structure, vibrational, and NMR spectra of related compounds like 2-amino-pyridine betaine hydrochloride. researcher.life

The table below lists some of the computational methods and basis sets used in the study of betaine and related compounds.

| Computational Method | Basis Set | Application | Reference |

| MP2 | 6-31G(d,p) | Conformational analysis | rsc.org |

| BLYP (DFT) | 6-31G(d,p) | Conformational analysis | rsc.org |

| M06-2x (DFT) | 6-31G(d) | Thermochemistry | nih.gov |

| B3LYP (DFT) | 6-31+G(d,p) | NMR spectra calculation | psnc.pl |

Infrared (IR) Absorption Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) absorption spectroscopy is a powerful analytical technique utilized for the identification of functional groups and the assessment of purity of betaine hydrochloride. This method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting IR spectrum provides a unique molecular fingerprint, allowing for detailed structural elucidation.

In the analysis of betaine hydrochloride, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key functional groups. The presence of a carboxylate anion (COO⁻) is typically indicated by a strong stretching vibration peak around 1624 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed in the region of 2947-2980 cm⁻¹. The C-N vibrational mode can be identified by a peak at approximately 1238 cm⁻¹. rsc.org Acidification of a betaine sample results in a noticeable shift of the carboxylate peak to around 1710 cm⁻¹, which is characteristic of a carboxylic acid, and the appearance of a strong absorption at 965 cm⁻¹ attributed to the antisymmetrical stretching of the trimethyl ammonium (B1175870) group. rsc.org

Furthermore, IR spectroscopy serves as a valuable tool for purity assessment. The United States Pharmacopeia outlines a method for the chemical identification of betaine hydrochloride that involves infrared absorption spectrophotometry compared against a standard. nih.gov Any significant deviations or the presence of unexpected peaks in the spectrum of a sample compared to a pure reference standard can indicate the presence of impurities. For instance, a broad peak around 3340 cm⁻¹ can suggest the presence of hydroxyl groups, possibly from residual water or other hydroxyl-containing impurities. rsc.orgacs.org

A comparison of the IR spectra of betaine hydrochloride with its constituent precursor, hydroxylamine (B1172632) hydrochloride, and the resulting product, betaine hydroxylamine, can illustrate the chemical transformation and the formation of new functional groups. researchgate.net This comparative analysis is crucial in synthetic chemistry to confirm the successful synthesis and purity of the final product.

Table 1: Characteristic Infrared Absorption Peaks for Betaine Hydrochloride

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylate Anion (COO⁻) | Stretching | ~1624 | rsc.org |

| C-H (methyl, methylene) | Stretching | 2947-2980 | rsc.org |

| C-N | Vibration | ~1238 | rsc.org |

| Trimethyl Ammonium | Antisymmetrical Stretching | ~965 (upon acidification) | rsc.org |

| Carboxylic Acid (COOH) | C=O Stretching | ~1710 (upon acidification) | rsc.org |

UV-Visible Spectroscopy for Investigation of Molecular Interactions and Complex Formation

UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed to study molecular interactions and complex formation involving betaine hydrochloride. This method measures the absorption of ultraviolet and visible light by a sample, providing insights into electronic transitions within molecules. mdpi.com While betaine itself has low molar absorptivity in the UV-Vis region, its interactions with other molecules can lead to detectable changes in the absorption spectrum. researchgate.net

One area of research involves the investigation of interactions between betaine hydrochloride and other solutes in aqueous solutions. For example, studies have utilized UV-Vis spectroscopy to examine the interactions between betaine hydrochloride and protic ionic liquids (PILs). acs.org By observing changes in absorbance across a wavelength range of 200 to 400 nm, researchers can assess how PILs affect the structure of hydrated betaine hydrochloride molecules. acs.org A hyperchromic shift, which is an increase in absorbance, observed during the titration of aqueous betaine hydrochloride with PIL solutions, can indicate the presence of hydrogen bonding interactions. acs.org This suggests a strong and attractive interaction between betaine hydrochloride and the PILs. acs.org

The formation of complexes can also be monitored using UV-Vis spectroscopy. Although betaine has a poor ultraviolet chromophore, it can be derivatized to form a product with detectable UV absorption. researchgate.net This approach allows for the simultaneous determination of betaine and other compounds, like choline, that may not react with the derivatizing agent. researchgate.net

Furthermore, the solvatochromic properties of certain betaine dyes, where the color of the dye solution depends on the polarity of the solvent, are studied extensively using UV-Vis spectroscopy. cdnsciencepub.com The longest wavelength charge-transfer (CT) absorption band of these dyes is sensitive to solvent polarity, temperature, and the presence of salts. cdnsciencepub.com This phenomenon has been used to establish empirical parameters of solvent polarity. cdnsciencepub.com

Electrometric and Potentiometric Determination Methods

Development and Validation of Ion-Selective Electrodes for Betaine Detection

Ion-selective electrodes (ISEs) offer a direct, rapid, and cost-effective method for the determination of specific ions in a solution. sciencepg.com The development and validation of ISEs for betaine detection have been a significant area of research, providing valuable tools for its analysis in various matrices. nih.govresearchgate.net These electrodes are typically based on a polymeric membrane, such as polyvinyl chloride (PVC), which incorporates an ionophore that selectively binds to the target ion. nih.gov

Novel PVC membrane electrodes for the determination of the betaine ion have been developed using ion-exchangers like betaine-tetraphenylborate (Be-TPB) and betaine-phosphotungstate (Be-PT) as the electroactive materials. nih.govresearchgate.net These sensors exhibit a fast, stable, and near-Nernstian response to betaine hydrochloride over a wide concentration range. nih.gov For instance, the Be-TPB based electrode has a linear response from 6.92 x 10⁻⁶ to 7.94 x 10⁻³ M for batch analysis and 1.0 x 10⁻⁴ to 1.0 x 10⁻² M for flow injection analysis (FIA). nih.gov The Be-PT based electrode shows a linear range of 2.95 x 10⁻⁵ to 2.26 x 10⁻³ M (batch) and 3.16 x 10⁻⁵ to 1.0 x 10⁻² M (FIA). nih.gov

The validation of these electrodes involves assessing several key performance characteristics, including linearity, limit of detection (LOD), selectivity, response time, and pH range. nih.govresearchgate.net The developed betaine-selective electrodes have demonstrated low limits of detection, with values of 7.94 x 10⁻⁶ M for the Be-TPB electrode and 3.18 x 10⁻⁵ M for the Be-PT electrode. nih.gov They also exhibit good selectivity for betaine over common inorganic cations, sugars, and amino acids, indicating minimal interference from these substances. nih.govresearchgate.net The response time of these electrodes is typically fast, often less than 15 seconds. nih.gov Furthermore, they can operate over a broad pH range, generally between 3.5 and 10. nih.gov

Coated wire ion-selective electrodes have also been explored as a simplified alternative to traditional ISEs. acs.org In some applications, betaine hydrochloride itself has been used as a sensor in the development of nitrate-selective electrodes. rsc.org

Table 2: Performance Characteristics of Developed Betaine-Selective Electrodes

| Electrode Type | Electroactive Material | Linear Range (M) | Limit of Detection (M) | Response Time (s) | pH Range | Reference |

| PVC Membrane | Betaine-Tetraphenylborate (Be-TPB) | 6.92 x 10⁻⁶ - 7.94 x 10⁻³ (Batch) | 7.94 x 10⁻⁶ | < 15 | 3.5 - 10 | nih.gov |

| PVC Membrane | Betaine-Phosphotungstate (Be-PT) | 2.95 x 10⁻⁵ - 2.26 x 10⁻³ (Batch) | 3.18 x 10⁻⁵ | < 15 | 3.5 - 10 | nih.gov |

Potentiometric Titration Applications for Quantitative Assay of Betaine Hydrochloride

Potentiometric titration is a widely used and accurate method for the quantitative analysis of various substances, including betaine hydrochloride. colab.wsmetrohmusa.com This technique involves monitoring the change in potential of a suitable indicator electrode as a titrant of known concentration is added to the sample solution. The endpoint of the titration, which corresponds to the stoichiometric point of the reaction, is identified by a sharp change in potential.

For the quantitative assay of betaine hydrochloride, potentiometric titrations can be performed using titrants such as sodium tetraphenylborate (B1193919) (NaTPB) or phosphotungstic acid (PTA). nih.gov The developed betaine-selective electrodes serve as excellent endpoint indicator electrodes in these titrations. nih.govresearchgate.net The determination of betaine hydrochloride using this method has shown high accuracy, with an average recovery of 100.8% and a mean relative standard deviation of 0.61%. nih.gov

This method is applicable to the analysis of betaine hydrochloride in both pure form and in pharmaceutical preparations. nih.govresearchgate.net The accuracy and precision of potentiometric titrations make them a reliable alternative to other analytical techniques like HPLC, especially in quality control settings where robustness and cost-effectiveness are important. orffa.com Commercial standards for betaine hydrochloride often specify purity as determined by titrimetric analysis, such as nonaqueous perchloric acid titration. sigmaaldrich.comavantorsciences.com

The versatility of potentiometric titration allows for its application in various sample matrices. For instance, methods have been developed for the determination of betaine and free amine content in commercial alkyl dimethyl betaines based on titrations with potentiometric endpoint detection. colab.ws

In vitro Cell Culture and Microbial Fermentation Models in Betaine Hydrochloride Research

Assessment of Intestinal Epithelial Barrier Integrity and Permeability (e.g., Transepithelial Electrical Resistance)

In vitro cell culture models, particularly using intestinal epithelial cells like Caco-2 and IPEC-J2, are invaluable for studying the effects of compounds like betaine on intestinal barrier function. frontiersin.orgnih.gov A key parameter used to assess the integrity and permeability of the intestinal epithelial barrier in these models is the Transepithelial Electrical Resistance (TEER). orffa.com TEER measures the electrical resistance across a cell monolayer, and a higher TEER value indicates tighter junctions between the cells and thus a less permeable barrier. chemunique.co.za

Research has shown that betaine can play a protective role in maintaining intestinal barrier integrity. frontiersin.org In studies using Caco-2 cells, betaine has been shown to counteract the negative effects of stressors like deoxynivalenol (B1670258) (DON) on TEER. orffa.com Similarly, in IPEC-J2 cells, an in vitro model derived from intestinal porcine epithelial cells, betaine has been demonstrated to restore intestinal barrier function that has been compromised by lipopolysaccharide (LPS). nih.govnih.govresearchgate.net

However, the form of betaine used can influence its effects. One study comparing natural betaine with synthetic betaine hydrochloride found that the latter caused a transient decrease in tight junction integrity, as indicated by lower TEER values at 1 and 6 hours post-treatment in a Caco-2 cell model. chemunique.co.zaquanterix.com This effect was not observed with natural betaine. chemunique.co.za This suggests that while both forms contain the same core betaine molecule, their cellular effects may differ, potentially influencing animal performance and welfare, especially during periods of stress. quanterix.com

These in vitro models allow for controlled investigations into the molecular mechanisms by which betaine and betaine hydrochloride influence intestinal health. For example, studies have shown that betaine can enhance the expression of tight junction proteins such as occludin and claudin-1, which are crucial for maintaining barrier function. nih.govresearchgate.netnih.gov

Table 3: Effect of Betaine Hydrochloride on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells

| Treatment | Time Point | TEER Value (relative to control) | Observation | Reference |

| Betaine Hydrochloride | 1 hour | Decreased | Transient reduction in barrier integrity | chemunique.co.zaquanterix.com |

| Betaine Hydrochloride | 6 hours | Decreased | Transient reduction in barrier integrity | chemunique.co.zaquanterix.com |

| Betaine Hydrochloride | 24 hours | Recovered to basal levels | Cells able to repair and restore barrier function | quanterix.com |

| Natural Betaine | 1, 6, 24 hours | No significant change | Maintained barrier integrity | chemunique.co.zaquanterix.com |

Investigation of Cellular Bioenergetics and Adenosine (B11128) Triphosphate (ATP) Turnover

Betaine has been identified as a significant modulator of cellular bioenergetics, directly influencing mitochondrial function and the turnover of Adenosine Triphosphate (ATP). nih.gov Research indicates that betaine treatment can lead to an upregulation of mitochondrial respiration. nih.govmedicinacomplementar.com.br This enhancement is linked to an increase in the activity of cytochrome c oxidase, which is considered a rate-limiting enzyme in the mitochondrial electron transport chain (ETC). nih.govmedicinacomplementar.com.br The ETC is fundamental to producing cellular energy in the form of ATP. nih.gov

Studies have demonstrated that following treatment with betaine, there is an observable increase in the mitochondrial membrane potential, a key component in the process of ATP synthesis. nih.govmedicinacomplementar.com.br Consequently, cellular energy levels are elevated. nih.govmedicinacomplementar.com.br This improvement in mitochondrial function may explain some of betaine's cytoprotective effects, as enhanced mitochondrial respiration and higher ATP levels could be critical for cellular recovery from damage. medicinacomplementar.com.br

| Parameter | Observation with Betaine Treatment | Source(s) |

| Mitochondrial Respiration | Upregulated | nih.govmedicinacomplementar.com.br |

| Cytochrome c Oxidase Activity | Increased | nih.govmedicinacomplementar.com.br |

| Mitochondrial Membrane Potential | Increased | nih.govmedicinacomplementar.com.brresearchgate.net |

| Cellular ATP Levels | Elevated | nih.govmedicinacomplementar.com.br |

| MFN2 Expression | Increased | nih.gov |

| DRP1 Expression | Decreased | nih.gov |

Optimization of Microbial Fermentation Processes for Enhanced Metabolite Production Utilizing Betaine Hydrochloride (e.g., L-threonine Biosynthesis)

Betaine hydrochloride serves as a crucial supplement in microbial fermentation for the enhanced production of metabolites, such as the essential amino acid L-threonine. nih.gov Its primary roles in this context are as an osmoprotectant and a methyl donor. nih.govresearchgate.net During fermentation, high concentrations of substrates and products can create high osmotic pressure, which inhibits cell growth and productivity. nih.gov Betaine helps microorganisms tolerate this osmotic stress, leading to improved performance. researchgate.netnih.gov

In the context of L-threonine biosynthesis by Escherichia coli, the addition of betaine hydrochloride to the fermentation medium has been shown to significantly increase product yield and substrate conversion. nih.govresearchgate.net Research demonstrates that supplementing a fed-batch fermentation process with betaine hydrochloride can lead to substantial improvements. For instance, the addition of 2 g/L of betaine hydrochloride resulted in a maximum L-threonine concentration of 127.3 g/L, which was a 14.5% increase compared to the control group without betaine. nih.govresearchgate.net The glucose conversion percentage also saw an increase of 6.87% to a final value of 58.12%. nih.govresearchgate.net

Metabolic flux analysis reveals that the presence of betaine redirects metabolic pathways to favor L-threonine production. nih.govresearchgate.net Specifically, the metabolic flux into the pentose (B10789219) phosphate (B84403) pathway (HMP) and the L-threonine biosynthesis route increased by 57.3% and 10.1%, respectively. nih.govresearchgate.net The HMP is vital as it supplies NADPH, a necessary reducing agent for amino acid synthesis. ejbiotechnology.info Further studies have shown that betaine supplementation upregulates the expression of the zwf gene, which encodes glucose-6-phosphate dehydrogenase, a key enzyme in the HMP that is responsible for NADPH production. nih.govejbiotechnology.info This enhancement of the NADPH supply is beneficial for cell growth and promotes the synthesis of L-threonine. ejbiotechnology.info Therefore, the exogenous addition of betaine hydrochloride is a feasible and effective strategy for improving L-threonine production in industrial fermentation. nih.govresearchgate.net

| Parameter | Control (No Betaine) | With 2 g/L Betaine Hydrochloride | % Increase | Source(s) |

| Max L-threonine Production | ~111.2 g/L | 127.3 g/L | 14.5% | nih.govresearchgate.net |

| Glucose Conversion Percentage | ~54.39% | 58.12% | 6.87% | nih.govresearchgate.net |

| Metabolic Flux to HMP | Baseline | Increased | 57.3% | nih.govresearchgate.net |

| Metabolic Flux to L-threonine Biosynthesis | Baseline | Increased | 10.1% | nih.govresearchgate.net |

Investigative Domains and Non Clinical Research Applications of Betaine Hydrochloride

Pre-clinical Animal Models: Unraveling Physiological and Metabolic Roles

In pre-clinical animal models, betaine (B1666868) hydrochloride is a subject of significant research to understand its influence on animal health and productivity. These studies often focus on its effects on nutrient utilization, stress responses, gastrointestinal health, and carcass composition.

Modulatory Effects on Nutrient Assimilation and Metabolic Efficiency in Agricultural and Aquaculture Species